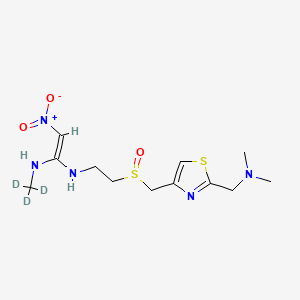
Nizatidine-d3 Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nizatidine-d3 Sulfoxide is a deuterated derivative of Nizatidine, a histamine H2 receptor antagonist. Nizatidine is commonly used to inhibit stomach acid production and treat conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nizatidine due to its enhanced stability and distinct mass spectrometric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nizatidine-d3 Sulfoxide typically involves the deuteration of Nizatidine followed by oxidation to form the sulfoxide derivative. The deuteration process can be achieved using deuterated reagents such as deuterium gas or deuterated solvents. The oxidation step is commonly carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective formation of the sulfoxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced oxidation techniques to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analyses, are employed to verify the chemical identity and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Nizatidine-d3 Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.
Reduction: The sulfoxide group can be reduced back to the thioether form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nizatidine-d3 Sulfone.
Reduction: Nizatidine-d3 Thioether.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Nizatidine-d3 Sulfoxide is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Nizatidine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Nizatidine.
Stable Isotope Labeling: Employed in mass spectrometry for accurate quantification and tracing of metabolic processes.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Nizatidine.
Mecanismo De Acción
Nizatidine-d3 Sulfoxide exerts its effects by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with acid-related disorders. The deuterated form provides enhanced stability and allows for more precise tracking in pharmacokinetic studies.
Comparación Con Compuestos Similares
Similar Compounds
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Cimetidine: An older H2 receptor antagonist with more side effects and drug interactions.
Uniqueness
Nizatidine-d3 Sulfoxide is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking and quantification are essential.
Propiedades
Fórmula molecular |
C12H21N5O3S2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3 |
Clave InChI |
TZKMWRJRDCJAFI-OFYUJABRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CSC(=N1)CN(C)C |
SMILES canónico |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















